molecular formula C16H21N3O4 B13831828 H-Orn-NA carbonate salt

H-Orn-NA carbonate salt

Katalognummer: B13831828
Molekulargewicht: 319.36 g/mol
InChI-Schlüssel: NVUXEINXRSYOMP-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Orn-NA carbonate salt is a compound that belongs to the class of organic carbonates It is characterized by the presence of an ornithine derivative and a carbonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of H-Orn-NA carbonate salt typically involves the reaction of ornithine derivatives with carbonate sources under controlled conditions. One common method is the reaction of ornithine with sodium carbonate in an aqueous medium. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired carbonate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Orn-NA carbonate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonate group to other functional groups.

    Substitution: The carbonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

H-Orn-NA carbonate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of H-Orn-NA carbonate salt involves its interaction with specific molecular targets and pathways. The carbonate group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The ornithine derivative may interact with amino acid transporters and enzymes, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium carbonate: A common carbonate salt used in various industrial applications.

    Calcium carbonate: Widely used in the production of cement, lime, and as a dietary supplement.

    Potassium carbonate: Used in glass manufacturing and as a buffering agent.

Uniqueness

H-Orn-NA carbonate salt is unique due to its specific structure, combining an ornithine derivative with a carbonate group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C16H21N3O4

Molekulargewicht

319.36 g/mol

IUPAC-Name

carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)/t14-;/m0./s1

InChI-Schlüssel

NVUXEINXRSYOMP-UQKRIMTDSA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN)N.C(=O)(O)O

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN)N.C(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.